molecular formula C19H26N2O6 B15202774 tert-Butyl 3-[(1S)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate

tert-Butyl 3-[(1S)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate

Cat. No.: B15202774
M. Wt: 378.4 g/mol
InChI Key: DWXGNGBRRBUXET-HNNXBMFYSA-N
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Description

tert-Butyl 3-[(1S)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate is a complex organic compound with a molecular weight of 378.43 g/mol . It is characterized by the presence of a tert-butyl group, an azetidine ring, and a benzyloxycarbonylamino moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-Butyl 3-[(1S)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the azetidine ring. The tert-butyl ester is then introduced to complete the synthesis . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-[(1S)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(1S)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can interact with enzymes or receptors, modulating their activity. The azetidine ring may also play a role in stabilizing the compound’s structure and enhancing its binding affinity .

Properties

Molecular Formula

C19H26N2O6

Molecular Weight

378.4 g/mol

IUPAC Name

tert-butyl 3-[(1S)-2-methoxy-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]azetidine-1-carboxylate

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-10-14(11-21)15(16(22)25-4)20-17(23)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23)/t15-/m0/s1

InChI Key

DWXGNGBRRBUXET-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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